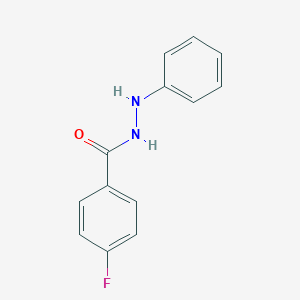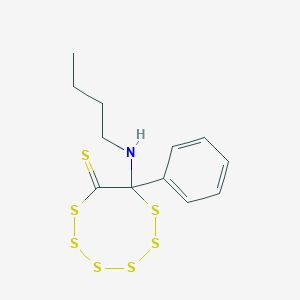
8-(Butylamino)-8-phenylhexathiocane-7-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Butylamino)-8-phenylhexathiocane-7-thione, also known as BPT, is a synthetic compound that belongs to the class of thiocarbamates. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of 8-(Butylamino)-8-phenylhexathiocane-7-thione is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular pathways. 8-(Butylamino)-8-phenylhexathiocane-7-thione has been shown to inhibit the activity of the enzyme thioredoxin reductase, which plays a crucial role in the regulation of cellular redox homeostasis. 8-(Butylamino)-8-phenylhexathiocane-7-thione has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemische Und Physiologische Effekte
8-(Butylamino)-8-phenylhexathiocane-7-thione has been shown to exhibit several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death. 8-(Butylamino)-8-phenylhexathiocane-7-thione has also been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. Additionally, 8-(Butylamino)-8-phenylhexathiocane-7-thione has been shown to modulate the immune system by activating the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
8-(Butylamino)-8-phenylhexathiocane-7-thione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 8-(Butylamino)-8-phenylhexathiocane-7-thione is also relatively inexpensive, making it an attractive compound for research. However, 8-(Butylamino)-8-phenylhexathiocane-7-thione has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 8-(Butylamino)-8-phenylhexathiocane-7-thione has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 8-(Butylamino)-8-phenylhexathiocane-7-thione. One potential direction is to investigate its potential as a therapeutic agent for various diseases. 8-(Butylamino)-8-phenylhexathiocane-7-thione has shown promising results in the inhibition of cancer cells and viruses, and further studies are needed to determine its efficacy in vivo. Another potential direction is to investigate the structure-activity relationship of 8-(Butylamino)-8-phenylhexathiocane-7-thione and its analogs to develop more potent and selective compounds. Additionally, the development of new methods for the synthesis and purification of 8-(Butylamino)-8-phenylhexathiocane-7-thione could improve its utility in research.
Conclusion:
In conclusion, 8-(Butylamino)-8-phenylhexathiocane-7-thione is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its anticancer, antiviral, and antimicrobial properties. 8-(Butylamino)-8-phenylhexathiocane-7-thione exerts its effects by modulating various cellular pathways, including the inhibition of thioredoxin reductase and the induction of apoptosis. While 8-(Butylamino)-8-phenylhexathiocane-7-thione has several advantages for lab experiments, it also has some limitations that need to be considered. There are several future directions for the research of 8-(Butylamino)-8-phenylhexathiocane-7-thione, including its potential as a therapeutic agent and the development of more potent and selective compounds.
Synthesemethoden
8-(Butylamino)-8-phenylhexathiocane-7-thione can be synthesized by the reaction of 1,6-hexanedithiol with butylamine and phenyl isothiocyanate. The reaction takes place in the presence of a base such as triethylamine and yields 8-(Butylamino)-8-phenylhexathiocane-7-thione as a white solid. The purity of 8-(Butylamino)-8-phenylhexathiocane-7-thione can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
8-(Butylamino)-8-phenylhexathiocane-7-thione has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antimicrobial properties. 8-(Butylamino)-8-phenylhexathiocane-7-thione has also been investigated for its ability to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been shown to inhibit the replication of HIV and hepatitis C virus.
Eigenschaften
CAS-Nummer |
1153-12-4 |
|---|---|
Produktname |
8-(Butylamino)-8-phenylhexathiocane-7-thione |
Molekularformel |
C12H15NS7 |
Molekulargewicht |
397.7 g/mol |
IUPAC-Name |
8-(butylamino)-8-phenylhexathiocane-7-thione |
InChI |
InChI=1S/C12H15NS7/c1-2-3-9-13-12(10-7-5-4-6-8-10)11(14)15-17-19-20-18-16-12/h4-8,13H,2-3,9H2,1H3 |
InChI-Schlüssel |
ZQWNKHVDSCAHQX-UHFFFAOYSA-N |
SMILES |
CCCCNC1(C(=S)SSSSSS1)C2=CC=CC=C2 |
Kanonische SMILES |
CCCCNC1(C(=S)SSSSSS1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



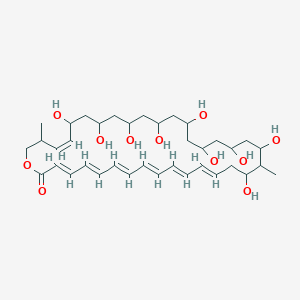
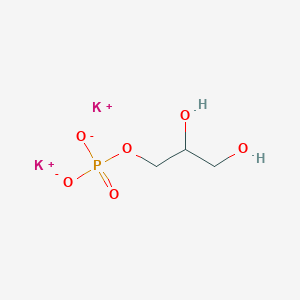
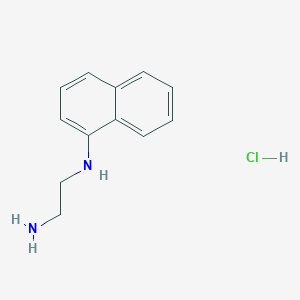
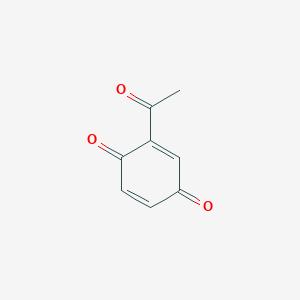
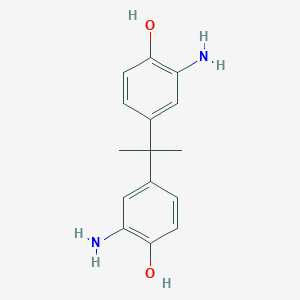
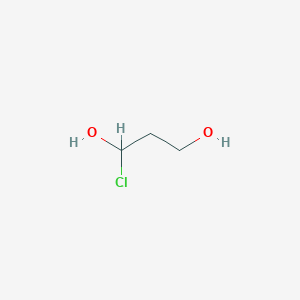
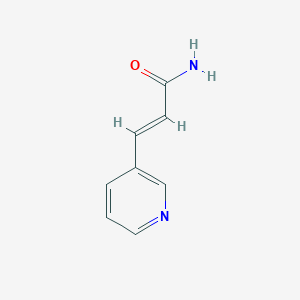
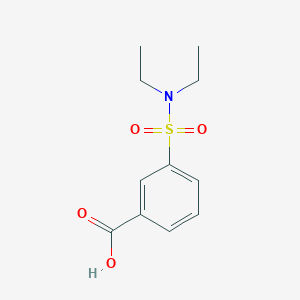
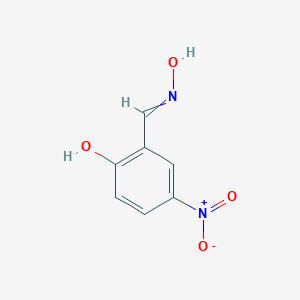

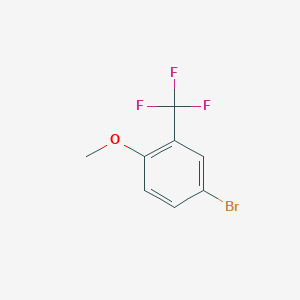
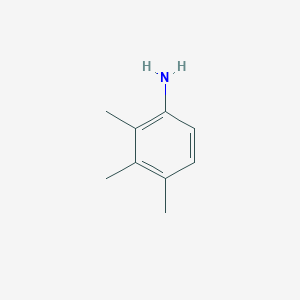
![2,2-Difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B74831.png)
